molecular formula C10H12ClNOS B14068505 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one

1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14068505
M. Wt: 229.73 g/mol
InChI Key: FSGBFZHVMZBLCM-UHFFFAOYSA-N
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Description

1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes an amino group, a methylthio group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps. One common method is the reaction of 3-amino-5-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Amino-5-(methylthio)phenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(3-Amino-5-(methylthio)phenyl)-2-fluoropropan-1-one: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

1-(3-Amino-5-(methylthio)phenyl)-2-chloropropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom allows for specific substitution reactions that are not possible with other halogens.

Properties

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

1-(3-amino-5-methylsulfanylphenyl)-2-chloropropan-1-one

InChI

InChI=1S/C10H12ClNOS/c1-6(11)10(13)7-3-8(12)5-9(4-7)14-2/h3-6H,12H2,1-2H3

InChI Key

FSGBFZHVMZBLCM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)SC)N)Cl

Origin of Product

United States

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